molecular formula C16H19N B1314396 N-Benzyl-2,4,6-trimethylaniline CAS No. 60882-91-9

N-Benzyl-2,4,6-trimethylaniline

Cat. No.: B1314396
CAS No.: 60882-91-9
M. Wt: 225.33 g/mol
InChI Key: JMUDYTLZQVUDLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,4,6-trimethylaniline typically involves the benzylation of 2,4,6-trimethylaniline using benzyl halides . The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the benzyl halide, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of 2,4,6-trimethylaniline, a precursor to this compound, involves the nitration of mesitylene followed by catalytic hydrogenation . The nitration is carried out using a mixture of sulfuric acid and nitric acid, and the resulting nitro compound is reduced using a nickel catalyst under hydrogen gas to yield 2,4,6-trimethylaniline.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,4,6-trimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2,4,6-trimethylaniline.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-Benzyl-2,4,6-trimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups, which provide increased steric hindrance and influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-benzyl-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDYTLZQVUDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537415
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60882-91-9
Record name N-Benzyl-2,4,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of methyl groups in N-Benzyl-2,4,6-trimethylaniline affect its metabolism compared to similar compounds with halogen substituents?

A: The research indicates that the metabolic pathway of N-benzyl-substituted anilines is significantly influenced by the nature of the substituents on the aromatic rings. Specifically, this compound undergoes both amide and nitrone formation, along with dealkylation. [] This is in contrast to N-benzyl-2,4,6-trihalogenoanilines, which are primarily metabolized via N-debenzylation. [] This difference suggests that the methyl groups in this compound, being electron-donating groups, alter the electron density of the molecule, potentially making it more susceptible to oxidative metabolism pathways leading to amide and nitrone formation.

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